molecular formula C19H22N2O6S2 B2942380 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955252-09-2

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2942380
CAS No.: 955252-09-2
M. Wt: 438.51
InChI Key: BVZYTQSFIYCBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a specialized chemical scaffold designed for advanced antimicrobial and biochemical mechanism research. This compound integrates a sulfonamide-functionalized 1,2,3,4-tetrahydroisoquinoline core, a structure demonstrated to possess significant bioactive potential. Recent studies on structurally related N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives have revealed substantial and broad-spectrum antifungal properties, showing notable efficacy against challenging fungal species such as Aspergillus spp., Penicillium spp., and Botrytis cinerea . The strategic incorporation of the sulfonamide group is a key feature, as this moiety is known to enhance biological activity and is frequently explored in medicinal chemistry for developing novel enzyme inhibitors. The synthetic route for such advanced derivatives often employs environmentally friendly catalysts, such as Preyssler heteropolyacid, to achieve moderate to high yields under mild conditions, aligning with modern green chemistry principles . Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses performed on analogous NSTHIQ compounds indicate promising pharmacological profiles, with several derivatives showing no hepatic toxicity, suggesting their potential as viable candidates for further investigative studies . The 1,2,3,4-tetrahydroisoquinoline scaffold is also a privileged structure in drug discovery, appearing in compounds investigated for various therapeutic targets, including SMYD inhibitors relevant to oncology and other disease pathways . This reagent provides researchers with a versatile and complex chemical tool to probe novel biological mechanisms, particularly in antimicrobial discovery and the structure-activity relationship (SAR) study of fused heterocyclic systems. It is intended for use in in vitro assays, target identification, and hit-to-lead optimization campaigns within pharmaceutical and academic research laboratories.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-8-7-14-3-4-16(11-15(14)13-21)20-29(24,25)17-5-6-18-19(12-17)27-10-9-26-18/h3-6,11-12,20H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZYTQSFIYCBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic synthesis processes.

  • Initial Steps: : It often begins with the preparation of the core tetrahydroisoquinoline structure through Pictet-Spengler reaction, which condenses an amine with an aldehyde or ketone in the presence of an acid catalyst.

  • Sulfonamide Formation:

  • Ethylsulfonyl Group Attachment: : Ethylsulfonyl chloride is typically used to introduce the ethylsulfonyl group through nucleophilic substitution.

  • Final Assembly: : The final stages involve cyclization and the assembly of the benzo[d][1,4]dioxine ring structure, which requires carefully controlled reaction conditions, often involving catalytic agents and anhydrous environments to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, these steps are optimized for high yield and purity. This often involves continuous flow synthesis, where reactants are flowed through a reactor, allowing for better control over reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes several types of chemical reactions:

  • Oxidation: : The tetrahydroisoquinoline moiety can be oxidized to form quinoline derivatives.

  • Reduction: : Selective reduction can alter the ring structures, modifying the compound’s biological activity.

  • Substitution Reactions: : The aromatic rings are susceptible to electrophilic substitution, particularly halogenation, nitration, and sulfonation.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogenation can use reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid like ferric chloride (FeCl3).

Major Products

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has significant potential in various fields:

  • Chemistry: : Utilized as an intermediate in organic synthesis, contributing to the creation of more complex molecules.

  • Biology: : Functions as a biochemical probe to study enzyme interactions and protein functions.

  • Medicine: : Explored for its potential use as a pharmacological agent due to its sulfonamide structure, which is known for antibacterial properties.

  • Industry: : Employed in the manufacture of specialty chemicals, agrochemicals, and dyes due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action typically involves:

  • Enzyme Inhibition: : The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), an essential component in the biosynthesis of folic acid in bacteria.

  • Protein Binding: : The compound may bind to specific proteins, altering their function and leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

The compound shares key structural motifs with several analogs (Table 1). Computational similarity metrics, such as the Tanimoto and Dice indices, are commonly employed to quantify molecular resemblance. These metrics compare bit-vectorized structural fingerprints (e.g., MACCS or Morgan fingerprints) to assess overlap in functional groups and pharmacophores .

Table 1: Structural Comparison of Selected Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight Synthetic Yield (if available)
Target Compound: N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide C₂₀H₂₂N₂O₆S₂ Ethylsulfonyl (tetrahydroisoquinoline), sulfonamide (benzodioxine) 478.5 g/mol N/A
2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine C₁₁H₁₃NO₂ Ethylamine (benzodioxine) 191.2 g/mol 61%
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(cycloocta[d]isoxazol-3-yl)-benzodioxine-sulfonamide (5f) C₂₃H₂₅N₂O₇S₂ Cyclooctane-annulated isoxazoline, dual sulfonamide 545.6 g/mol 59%
N-(1-(2-Methoxyethyl)-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide C₂₀H₂₄N₂O₅S Methoxyethyl (tetrahydroquinoline), sulfonamide 404.5 g/mol N/A
Key Observations:
  • Substituent Diversity : The ethylsulfonyl group in the target compound distinguishes it from analogs with methoxyethyl () or cyclooctane-annulated isoxazoline () substituents.
  • Sulfonamide Positioning: All compounds feature sulfonamide groups, but their attachment points vary (e.g., benzodioxine vs. tetrahydroisoquinoline cores).

Bioactivity and Functional Correlations

Bioactivity clustering studies suggest that structurally related compounds often share modes of action. For example:

  • Antiviral Activity : Compound 5f () inhibits tick-borne encephalitis and West Nile viruses, likely due to its sulfonamide-mediated protein interactions.
  • Antitumor Potential: Tetrahydroisoquinoline derivatives (e.g., compound 6 in ) exhibit cytotoxicity linked to their substitution patterns.

While bioactivity data for the target compound is unavailable, molecular networking (based on MS/MS fragmentation cosine scores >0.8) could predict its functional overlap with these analogs .

Implications for Drug Design

The structural and functional parallels between the target compound and its analogs highlight:

Scaffold Flexibility: The benzodioxine-tetrahydroisoquinoline framework tolerates diverse substituents, enabling optimization of pharmacokinetic properties.

Bioactivity Prediction : Compounds with high Tanimoto similarity scores (e.g., >0.7 using MACCS fingerprints) may share target affinities .

Synthetic Scalability : Moderate yields (50–60%) for related sulfonamides suggest feasible scale-up with process refinement .

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound has a molecular formula of C19H24N2O6S2C_{19}H_{24}N_{2}O_{6}S_{2} and a molecular weight of approximately 440.5 g/mol. Its structure features a tetrahydroisoquinoline core linked to a sulfonamide moiety and a benzo[dioxine] component, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₄N₂O₆S₂
Molecular Weight440.5 g/mol
CAS Number954702-15-9

Biological Activity

1. Enzyme Inhibition:
Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, studies on tetrahydroisoquinoline derivatives have shown moderate potency in inhibiting monoacylglycerol acyltransferase 2 (MGAT2), which plays a role in fat absorption and energy metabolism. The IC50 value for related compounds has been reported around 1522 nM .

2. Neurotransmitter Modulation:
The tetrahydroisoquinoline structure suggests potential interactions with neurotransmitter systems, particularly dopaminergic pathways. This could imply applications in treating neurodegenerative diseases or mood disorders by modulating neurotransmitter levels.

3. Anticancer Potential:
Preliminary studies indicate that the compound may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The ethylsulfonyl group may enhance binding affinity to target proteins through hydrogen bonding and electrostatic interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Study on MGAT2 Inhibition: A study highlighted the effectiveness of similar sulfonamide derivatives in reducing fat absorption by up to 57% in animal models during oral lipid tolerance tests .
  • Neuroprotective Effects: Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage. The results suggested that these compounds could mitigate neuronal cell death through antioxidant mechanisms.

The mechanism of action for this compound likely involves:

  • Inhibition of Enzymatic Activity: The compound may bind to active sites of enzymes such as MGAT2, preventing substrate access and subsequent catalytic activity.
  • Modulation of Receptor Activity: By interacting with neurotransmitter receptors (e.g., dopamine receptors), it may alter neurotransmitter release or receptor sensitivity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthesis of this compound, given its complex sulfonamide and tetrahydroisoquinoline moieties?

  • Methodological Answer :

  • Step 1 : Use a two-step sulfonylation protocol similar to the synthesis of structurally related sulfonamides (e.g., describes coupling 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides under basic conditions (pH 9–10)).
  • Step 2 : Optimize reaction time and stoichiometry via Design of Experiments (DoE) to minimize side products. For example, fractional factorial designs can identify critical parameters like temperature, solvent polarity, and catalyst loading .
  • Step 3 : Validate purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1H^1H-NMR and IR spectroscopy, as demonstrated in analogous sulfonamide syntheses .

Q. How can researchers ensure reproducibility in purification processes for this compound?

  • Methodological Answer :

  • Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane (30–70%) to separate sulfonamide derivatives, as reported in related isoquinoline-sulfonamide systems .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/petroleum ether) based on solubility studies at varying temperatures (see for analogous protocols).
  • QC Metrics : Track melting points (±2°C tolerance) and % recovery rates to establish batch consistency .

Advanced Research Questions

Q. How can computational methods enhance the design of experiments (DoE) for studying this compound’s reactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as sulfonamide bond formation or ring-opening intermediates. ICReDD’s approach integrates computational predictions with experimental validation to reduce trial-and-error cycles .
  • AI-Driven Simulations : Implement COMSOL Multiphysics or Gaussian09 to simulate solvent effects and transition states, reducing physical experiments by 40–60% .
  • Data Integration : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate computed activation energies with experimental yields, resolving discrepancies in reaction outcomes .

Q. What strategies are effective for analyzing contradictory data in enzyme inhibition assays involving this compound?

  • Methodological Answer :

  • Hypothesis Testing : If IC50_{50} values vary across assays (e.g., α-glucosidase vs. acetylcholinesterase), perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms .
  • Control Experiments : Validate assay conditions using known inhibitors (e.g., acarbose for α-glucosidase) and rule out solvent interference (e.g., DMSO ≤1% v/v) .
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets from multiple labs, identifying outliers due to protocol variations (e.g., incubation time, enzyme source) .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the ethylsulfonyl group or benzo[d][1,4]dioxine ring using parallel synthesis (e.g., combinatorial libraries with 10–20 analogs) .
  • Descriptor Selection : Calculate physicochemical parameters (logP, polar surface area) using MarvinSketch or ACD/Labs to correlate with bioactivity data .
  • Multivariate Analysis : Apply partial least squares (PLS) regression to identify key structural features driving activity, as seen in similar sulfonamide SAR studies .

Data Contradiction Resolution Framework

Contradiction Type Root Cause Resolution Strategy Reference
Varied catalytic efficiency in kinetic studiesEnzyme batch variabilityStandardize enzyme sources (e.g., recombinant vs. native) and pre-treat with protease inhibitors
Discrepant solubility profilesPolymorphismPerform X-ray diffraction (XRD) to identify crystalline vs. amorphous forms
Inconsistent IC50_{50} valuesAssay pH/temperature driftUse real-time pH monitoring and thermostated microplate readers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.